molecular formula C21H28N2O5S B7708825 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-isopropylacetamide

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-isopropylacetamide

Cat. No.: B7708825
M. Wt: 420.5 g/mol
InChI Key: XFIKYYCWBVLWIR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-isopropylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-16(2)22-21(24)15-23(13-12-17-8-6-5-7-9-17)29(25,26)18-10-11-19(27-3)20(14-18)28-4/h5-11,14,16H,12-13,15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIKYYCWBVLWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

    Introduction of the phenethyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the phenyl ring is alkylated with a phenethyl halide in the presence of a Lewis acid catalyst.

    Acylation: The final step involves the acylation of the amine with isopropylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways. The methoxy groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide
  • 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-isopropylacetamide stands out due to its specific structural features, such as the isopropyl group, which may confer unique pharmacokinetic properties. Its combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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